1-Methyl-1H-pyrazole-3-sulfonyl isocyanate
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Overview
Description
1-Methyl-1H-pyrazole-3-sulfonyl isocyanate is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 1-position and a sulfonyl isocyanate group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrazole-3-sulfonyl isocyanate typically involves the reaction of 1-Methyl-1H-pyrazole-3-sulfonyl chloride with a suitable isocyanate source. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazole-3-sulfonyl isocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl isocyanate group can participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon of the isocyanate group.
Cycloaddition Reactions: The compound can undergo [3+2] cycloaddition reactions with alkynes or alkenes to form pyrazole derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Cycloaddition Reagents: Terminal alkynes and alkenes are often used in cycloaddition reactions.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include ureas, carbamates, and thiocarbamates.
Cycloaddition Products: Pyrazole derivatives are the primary products of cycloaddition reactions.
Scientific Research Applications
1-Methyl-1H-pyrazole-3-sulfonyl isocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazole-3-sulfonyl isocyanate involves its reactivity towards nucleophiles and its ability to form stable heterocyclic structures. The sulfonyl isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form stable and biologically active compounds .
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-sulfonyl chloride: This compound is similar in structure but has the sulfonyl chloride group at the 4-position instead of the 3-position.
1-Methyl-1H-pyrazole-3-sulfonyl chloride: This is a precursor to the isocyanate compound and shares similar reactivity.
Uniqueness: 1-Methyl-1H-pyrazole-3-sulfonyl isocyanate is unique due to the presence of both a sulfonyl and an isocyanate group, which imparts distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to its analogs .
Properties
CAS No. |
88399-10-4 |
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Molecular Formula |
C5H5N3O3S |
Molecular Weight |
187.18 g/mol |
IUPAC Name |
1-methyl-N-(oxomethylidene)pyrazole-3-sulfonamide |
InChI |
InChI=1S/C5H5N3O3S/c1-8-3-2-5(7-8)12(10,11)6-4-9/h2-3H,1H3 |
InChI Key |
CCLRQEQGMILUDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)S(=O)(=O)N=C=O |
Origin of Product |
United States |
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